molecular formula C19H13BrO6 B13138989 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate CAS No. 65615-59-0

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

Cat. No.: B13138989
CAS No.: 65615-59-0
M. Wt: 417.2 g/mol
InChI Key: QNGXYGMGUGUEAO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group and two acetate groups attached to an anthracene core. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves multiple steps. One common method starts with the bromination of 9,10-dihydroanthracene-1,8-dione to introduce the bromomethyl group. This is followed by acetylation to attach the acetate groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acetylation, typically in the presence of a catalyst such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The anthracene core can undergo oxidation to form quinones or reduction to form dihydroanthracene derivatives.

    Acetylation and Deacetylation: The acetate groups can be removed or replaced under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce anthraquinones .

Scientific Research Applications

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting their function. The anthracene core can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

[8-acetyloxy-6-(bromomethyl)-9,10-dioxoanthracen-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO6/c1-9(21)25-14-5-3-4-12-16(14)19(24)17-13(18(12)23)6-11(8-20)7-15(17)26-10(2)22/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGXYGMGUGUEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658155
Record name 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65615-59-0
Record name 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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